![molecular formula C9H8N2O B2765319 1-(Imidazo[1,2-a]pyridin-7-yl)ethanone CAS No. 1036991-50-0](/img/structure/B2765319.png)
1-(Imidazo[1,2-a]pyridin-7-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Imidazo[1,2-a]pyridin-7-yl)ethanone is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its diverse biological activities and applications in medicinal chemistry. The imidazo[1,2-a]pyridine scaffold is a fused bicyclic structure that combines an imidazole ring with a pyridine ring, making it a valuable framework for drug development and other scientific research .
Métodos De Preparación
The synthesis of 1-(Imidazo[1,2-a]pyridin-7-yl)ethanone can be achieved through various synthetic routes. Common methods include:
Condensation Reactions: These involve the reaction of 2-aminopyridines with ketones under acidic or basic conditions to form the imidazo[1,2-a]pyridine core.
Multicomponent Reactions: These reactions involve the combination of three or more reactants in a single reaction vessel to form the desired product.
Oxidative Coupling: This method involves the coupling of 2-aminopyridines with aldehydes or ketones in the presence of an oxidizing agent.
Tandem Reactions: These reactions involve multiple steps that occur in a single reaction vessel without the need for intermediate purification.
Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
1-(Imidazo[1,2-a]pyridin-7-yl)ethanone undergoes various chemical reactions, including:
Functionalization: Radical reactions, transition metal catalysis, and photocatalysis strategies can be used to functionalize the imidazo[1,2-a]pyridine scaffold.
Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridine N-oxides, while reduction may produce reduced imidazo[1,2-a]pyridine derivatives .
Aplicaciones Científicas De Investigación
1-(Imidazo[1,2-a]pyridin-7-yl)ethanone has a wide range of applications in scientific research, including:
Medicinal Chemistry: The compound is used as a scaffold for developing new drugs with potential therapeutic effects against various diseases.
Material Science: Imidazo[1,2-a]pyridine derivatives are used in the development of optoelectronic devices, sensors, and other advanced materials.
Biological Research: The compound is used in studies related to enzyme inhibition, receptor binding, and other biological processes.
Industrial Applications: The compound is used in the synthesis of other valuable chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(Imidazo[1,2-a]pyridin-7-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, receptor agonist or antagonist, or modulator of various biological pathways . The exact mechanism depends on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
1-(Imidazo[1,2-a]pyridin-7-yl)ethanone can be compared with other similar compounds, such as:
1-(Imidazo[1,2-a]pyridin-6-yl)ethanone: This compound has a similar structure but differs in the position of the ethanone group.
1-(3H-Imidazo[4,5-c]pyridin-4-yl)ethanone: This compound has a different imidazo-pyridine fusion pattern.
2-Acetylpyrido[3,4-d]imidazole: This compound has a different arrangement of the imidazole and pyridine rings.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound for various scientific applications.
Propiedades
IUPAC Name |
1-imidazo[1,2-a]pyridin-7-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-7(12)8-2-4-11-5-3-10-9(11)6-8/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUOQSUYSPVAFNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=NC=CN2C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(6-Propan-2-ylpyridin-3-yl)methyl]-3-(1H-1,2,4-triazol-5-yl)aniline](/img/structure/B2765236.png)
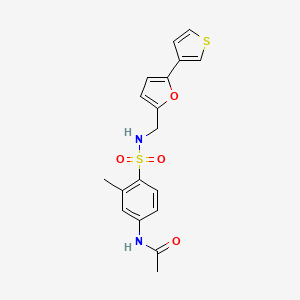
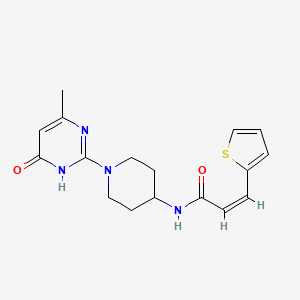
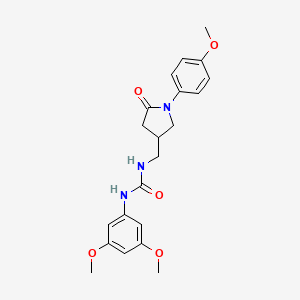
![N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-methylbenzamide](/img/structure/B2765244.png)
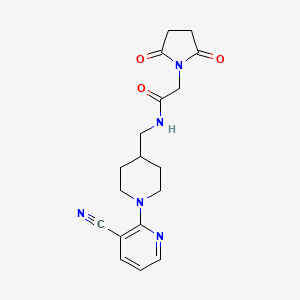
![3-(4-Chlorophenyl)-5-{[(4-methylphenyl)sulfanyl]methyl}isoxazole](/img/structure/B2765247.png)
![5-Oxo-1-tosyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine-4-carbonitrile](/img/structure/B2765248.png)

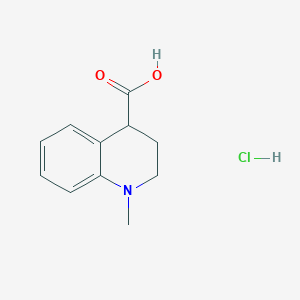
![[2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]-(3,5-dimethylphenyl)methanone](/img/structure/B2765256.png)
![N-[4-(4-Methoxypiperidin-1-YL)phenyl]-3-(2,4,6-trimethoxyphenyl)propanamide](/img/structure/B2765257.png)
![3-bromo-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}benzamide](/img/structure/B2765258.png)
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-[4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B2765259.png)
